4-Chloro-3-fluorophenyl-(2-furyl)methanol
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Overview
Description
4-Chloro-3-fluorophenyl-(2-furyl)methanol is a multifaceted organic compound characterized by the presence of a chloro, fluoro, and furan group attached to a phenyl ring, with a hydroxyl group on the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorophenyl-(2-furyl)methanol typically involves the following steps:
Furanyl Bromide Formation: The starting material, furan, is brominated to form furanyl bromide.
Phenyl Halide Preparation: A phenyl ring with chlorine and fluorine substituents is prepared.
Coupling Reaction: The furanyl bromide and phenyl halide undergo a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group on the methylene bridge.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorophenyl-(2-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reduction reactions may use lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-Chloro-3-fluorophenyl-(2-furyl)methanone.
Reduction: Formation of 4-Chloro-3-fluorophenyl-(2-furyl)methane.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluorophenyl-(2-furyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-3-fluorophenyl-(2-furyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Chloro-3-fluorophenyl-(2-furyl)methanol is unique due to its combination of halogen substituents and furan ring. Similar compounds include:
3-Chloro-4-fluorophenyl-(2-furyl)methanol: Similar structure but with different halogen positions.
4-Chloro-3-fluorophenyl-(2-thienyl)methanol: Similar structure but with a thiophene ring instead of furan.
4-Chloro-3-fluorophenyl-(2-pyridyl)methanol: Similar structure but with a pyridine ring instead of furan.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(furan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIOGKVYRWBNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC(=C(C=C2)Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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